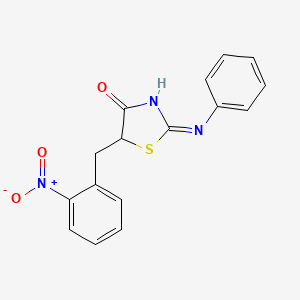

(E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one

Description

(E)-5-(2-Nitrobenzyl)-2-(phenylimino)thiazolidin-4-one (CAS: 55469-56-2) is a thiazolidinone derivative characterized by a 2-nitrobenzyl group at position 5 and a phenylimino substituent at position 2 of the thiazolidin-4-one core . The (E)-configuration at the imino bond distinguishes it from (Z)-isomers, which exhibit different stereoelectronic properties. This compound belongs to a broader class of thiazolidinone derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects. Its synthesis typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors, as seen in analogous compounds .

Properties

IUPAC Name |

5-[(2-nitrophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-15-14(10-11-6-4-5-9-13(11)19(21)22)23-16(18-15)17-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUSUYFICBTORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one is a member of the thiazolidinone family, a class of compounds known for their diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with a nitrobenzyl substituent and a phenylimino group. The presence of the nitro group is significant, as it enhances the electron-withdrawing capacity of the molecule, potentially influencing its reactivity and biological interactions.

| Structural Feature | Description |

|---|---|

| Thiazolidine Ring | Five-membered heterocyclic structure |

| Nitrobenzyl Group | Enhances electron-withdrawing properties |

| Phenylimino Group | Capable of forming hydrogen bonds with biological targets |

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit potent antimicrobial properties. For instance, studies have shown that related compounds display significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

In a comparative study, several thiazolidinone derivatives were synthesized and tested for their antibacterial efficacy. The results demonstrated that compounds with nitro substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The activity index for some derivatives ranged from 53.84% to 91.66%, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Activity

Thiazolidinones have also been explored for their anti-inflammatory properties. A study involving 2-iminothiazolidines highlighted their ability to inhibit inflammatory pathways, suggesting that (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one may possess similar capabilities. The mechanism involves the modulation of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been investigated in various studies. For example, certain derivatives have shown efficacy against glioblastoma cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular processes through interactions with specific molecular targets .

Case Studies

- Antimicrobial Efficacy : A series of thiazolidinone compounds were tested against E. coli and S. aureus. The compound 2-(chlorophenyl-imino)thiazolidin-4-one achieved an inhibition zone comparable to standard antibiotics like ampicillin, demonstrating its potential as an alternative therapeutic agent .

- Anti-inflammatory Mechanism : In animal models, thiazolidinone derivatives were evaluated using carrageenan-induced paw edema assays to assess their anti-inflammatory effects. Results indicated that these compounds significantly reduced inflammation compared to control groups .

- Cytotoxicity in Cancer Cells : Thiazolidinone derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability through mechanisms such as apoptosis induction and cell cycle arrest .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with phenylhydrazine, followed by cyclization with thioketones. The resulting compound features a thiazolidinone ring, which is crucial for its biological activity. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the compound.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives, including (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one, exhibit significant antimicrobial activity. A comparative study showed that various thiazolidinone derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one demonstrated inhibition rates of over 80% against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one has been evaluated using assays like the ABTS radical cation decolorization assay. Results showed that this compound possesses notable antioxidant properties, contributing to its potential in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have revealed that derivatives of thiazolidinones exhibit anti-inflammatory properties. For example, compounds structurally related to (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one have been shown to reduce carrageenan-induced paw edema in rat models more effectively than standard anti-inflammatory drugs like ibuprofen . This suggests a promising application in treating inflammatory conditions.

Case Studies and Research Findings

-

Antibacterial Efficacy : A study published in the Bulletin of Chemical Society of Ethiopia reported on the synthesis and evaluation of various thiazolidinone derivatives, including (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one. The results indicated high antibacterial activity against E. coli and S. aureus, with some derivatives achieving inhibition zones comparable to standard antibiotics .

Compound Inhibition Zone (mm) Activity Index (%) 2-Nitrobenzyl Thiazolidinone 22 91.66 Ampicillin 24 - - Antioxidant Properties : The antioxidant activity was assessed through various assays, revealing that compounds similar to (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one could inhibit radical formation effectively. The highest observed inhibition percentage was 81.8%, indicating strong potential for further development in antioxidant applications .

- Anti-inflammatory Activity : In a study focusing on anti-inflammatory effects, thiazolidinone derivatives were tested against induced inflammation in animal models. The results showed significant reduction in inflammation markers compared to control groups treated with conventional anti-inflammatory medications .

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit significant structural and functional diversity depending on substituents at positions 2 and 3. Below is a comparative analysis of (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one with structurally related analogs:

Structural Analogues and Substituent Effects

Key Observations :

- Saturation vs. Unsaturation : Benzylidene derivatives (e.g., 5-(4-bromobenzylidene)) feature a conjugated double bond, enhancing planarity and π-π interactions, unlike the saturated benzyl group in the target compound .

- Heterocyclic Substituents: Nitrofuran or thiazole-based substituents (e.g., A10, 5-methylthiazol-2-ylimino) improve anti-mycobacterial and antimicrobial activities compared to purely aromatic groups .

Physicochemical and Spectral Properties

- Melting Points: Analogous thiazolidinones with nitro or bromo substituents exhibit melting points between 210–227°C, suggesting similar crystallinity .

- Spectral Data: NMR: The nitro group in (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one would cause distinct deshielding in $^1H$ NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to methyl or methoxy analogs . X-ray Crystallography: Benzylidene derivatives (e.g., 5-(furan-2-ylmethylene)) show planar geometries confirmed by XRD, while benzyl-substituted compounds may exhibit torsional strain .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For example, 2-nitrobenzyl aldehyde is reacted with thiosemicarbazide derivatives in acetic acid/sodium acetate buffer under reflux (6–8 hours) to form the thiazolidinone core. Ammonium acetate acts as a catalyst, and microwave-assisted methods can improve efficiency (yields ~70–85%) . Purification often employs column chromatography (ethyl acetate:hexane) or recrystallization from ethanol. Optimization includes adjusting molar ratios (1:1.5 aldehyde to precursor) and solvent polarity to enhance yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing thiazolidin-4-one derivatives like (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one?

Methodological Answer: Key techniques include:

- FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions and tautomeric forms (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves solid-state geometry and hydrogen-bonding networks, often using SHELX software for refinement .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thiazolidin-4-one derivatives?

Methodological Answer: Common assays include:

- Antimicrobial activity : Agar well diffusion or broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme inhibition : Ellman’s spectrophotometric method for acetylcholinesterase (AChE) inhibition, using donepezil as a reference .

- Antimycobacterial testing : Growth inhibition assays against Mycobacterium tuberculosis H37Rv strain .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict electronic properties and stability of (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one?

Methodological Answer: DFT (e.g., B3LYP/6-311++G(d,p)) optimizes molecular geometry and computes:

- Vibrational frequencies (FT-IR correlation) .

- NMR chemical shifts (via gauge-including atomic orbital methods) .

- HOMO-LUMO gaps to assess reactivity and charge transfer (e.g., ΔE = 3.5–4.0 eV for nitro-substituted derivatives) .

- Solvent effects using polarizable continuum models (PCM) for UV-Vis spectra validation .

Q. What experimental and computational strategies resolve contradictions between observed spectral data and theoretical predictions?

Methodological Answer:

- X-ray crystallography : Validates bond lengths/angles, resolving ambiguities in tautomeric forms .

- Solvent-dependent NMR : Tests conformational flexibility (e.g., DMSO vs. CDCl₃) .

- DFT with explicit solvent models : Accounts for solvation effects in NMR/UV-Vis predictions .

- Statistical analysis : Compares experimental vs. computed data using RMSD (e.g., <5% deviation for NMR shifts) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in thiazolidin-4-one derivatives?

Methodological Answer:

- Substituent variation : Replace the 2-nitrobenzyl group with heteroaryl (e.g., furan) or electron-withdrawing groups to enhance antimycobacterial activity .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., M. tuberculosis RibH) .

- Pharmacophore mapping : Identify essential moieties (e.g., nitro group for hydrogen bonding) using Schrödinger Suite .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

Methodological Answer:

Q. How does microwave-assisted synthesis improve the efficiency of thiazolidin-4-one derivative preparation?

Methodological Answer: Microwave irradiation (50–100 W, 90–110°C) reduces reaction time (2–4 hours vs. 18 hours conventional) by enhancing thermal uniformity. For example, 5-arylidene derivatives were synthesized with 70–85% yields using DMF as a solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.